N-(2-(4-bromophenoxy)ethyl)cyclopropanamine
Overview
Description
N-(2-(4-bromophenoxy)ethyl)cyclopropanamine is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . This compound is characterized by the presence of a bromophenoxy group attached to an ethyl chain, which is further connected to a cyclopropanamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-bromophenoxy)ethyl)cyclopropanamine typically involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with cyclopropanamine under suitable conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents can optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-bromophenoxy)ethyl)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenoxy group to a phenoxy group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce phenoxy derivatives .
Scientific Research Applications
N-(2-(4-bromophenoxy)ethyl)cyclopropanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(4-bromophenoxy)ethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The cyclopropanamine moiety may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-chlorophenoxy)ethyl)cyclopropanamine
- N-(2-(4-fluorophenoxy)ethyl)cyclopropanamine
- N-(2-(4-methylphenoxy)ethyl)cyclopropanamine
Uniqueness
N-(2-(4-bromophenoxy)ethyl)cyclopropanamine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogen or alkyl substitutions .
Properties
IUPAC Name |
N-[2-(4-bromophenoxy)ethyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-9-1-5-11(6-2-9)14-8-7-13-10-3-4-10/h1-2,5-6,10,13H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWADDQVFJFGKIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCOC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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